molecular formula C17H16FN3O2S2 B2567436 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873010-06-1

2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2567436
CAS No.: 873010-06-1
M. Wt: 377.45
InChI Key: FVDSRJHIELIVQQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FN3O2S2 and its molecular weight is 377.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. This compound is a complex molecule with several functional groups, including a fluoropyridine and a thiazole, which could potentially interact with various biological targets

Mode of Action

Given its structural features, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interfere with pathways involving fluoropyridines or thiazoles . More research is needed to determine the specific biochemical pathways this compound affects.

Pharmacokinetics

The presence of a fluorine atom could potentially enhance its bioavailability, as fluorine is often used in drug design to improve pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given its potential interaction with various biological targets, it may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how this compound interacts with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-12-15(24-17(21-12)13-5-4-9-19-11-13)8-10-20-25(22,23)16-7-3-2-6-14(16)18/h2-7,9,11,20H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDSRJHIELIVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.